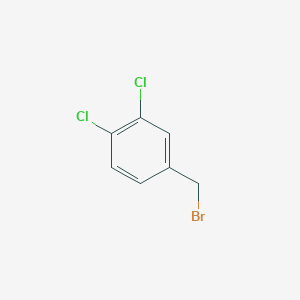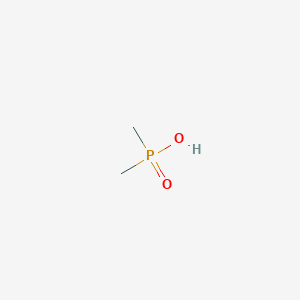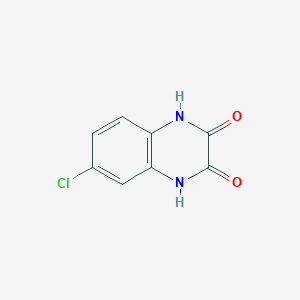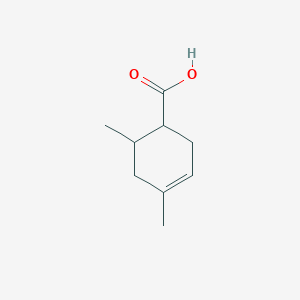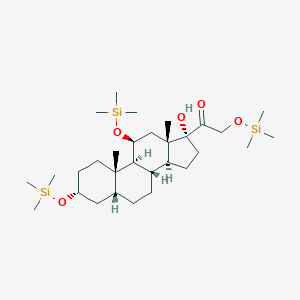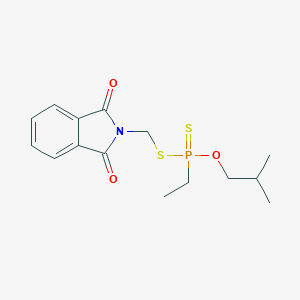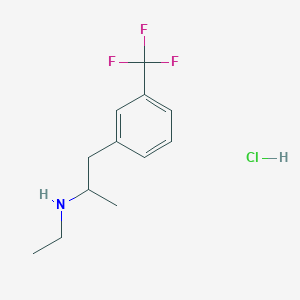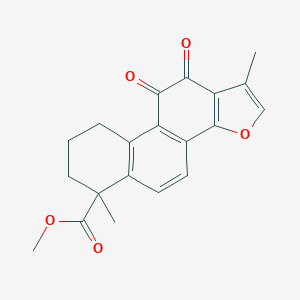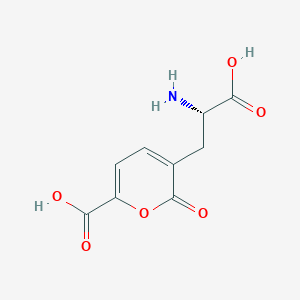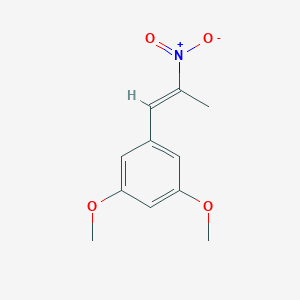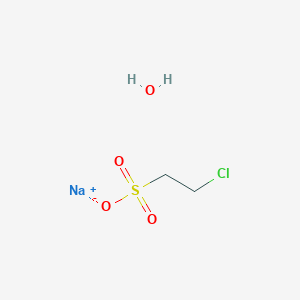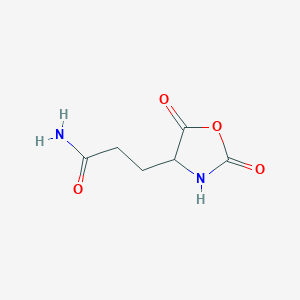
2,5-Dioxo-4-oxazolidinepropionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxo-4-oxazolidinepropionamide is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known as DOPA, and it is a derivative of the amino acid tyrosine. DOPA has been used in the synthesis of various drugs and has been studied for its potential therapeutic effects. In
作用机制
DOPA works by increasing the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in various functions such as movement, motivation, and reward. DOPA is converted to dopamine in the brain, which leads to an increase in dopamine levels. This increase in dopamine levels has been shown to have various therapeutic effects.
生化和生理效应
DOPA has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to increase the levels of dopamine in the brain, which leads to an increase in motor function and improved cognitive function. DOPA has also been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using DOPA in lab experiments include its high purity and yield, as well as its potential therapeutic effects. The limitations of using DOPA in lab experiments include the potential for toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on DOPA. One direction is to further explore its potential therapeutic effects in neurodegenerative diseases. Another direction is to study its potential use as a drug delivery system. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Overall, the study of DOPA has the potential to lead to the development of new therapies for various diseases.
合成方法
The synthesis of DOPA involves the reaction of tyrosine with formaldehyde and sodium cyanide. The reaction produces DOPA in high yields and purity. This method has been widely used in the production of DOPA for scientific research purposes.
科学研究应用
DOPA has been studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. DOPA has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
属性
CAS 编号 |
16874-69-4 |
|---|---|
产品名称 |
2,5-Dioxo-4-oxazolidinepropionamide |
分子式 |
C6H8N2O4 |
分子量 |
172.14 g/mol |
IUPAC 名称 |
3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanamide |
InChI |
InChI=1S/C6H8N2O4/c7-4(9)2-1-3-5(10)12-6(11)8-3/h3H,1-2H2,(H2,7,9)(H,8,11) |
InChI 键 |
UBAGQWVWTSZVDI-UHFFFAOYSA-N |
SMILES |
C(CC(=O)N)C1C(=O)OC(=O)N1 |
规范 SMILES |
C(CC(=O)N)C1C(=O)OC(=O)N1 |
其他 CAS 编号 |
16874-69-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



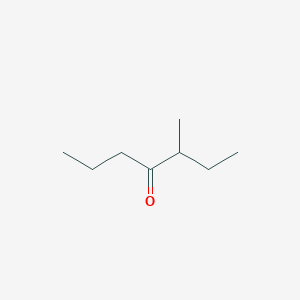
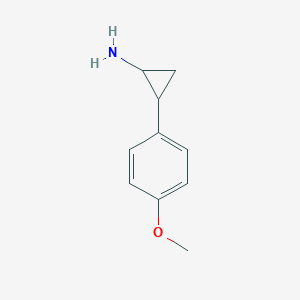
![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)
